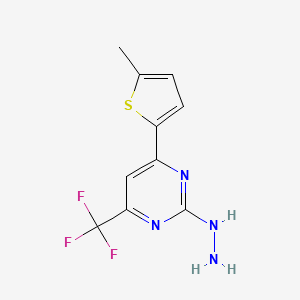

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with hydrazinyl, methylthiophenyl, and trifluoromethyl groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The hydrazinyl, methylthiophenyl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

2.1. Cyclocondensation with Carbonyl Compounds

Pyrimidine derivatives often participate in cyclocondensation reactions with carbonyl compounds to form fused ring systems. For example:

-

Reaction with β-Keto Esters : Hydrazinyl groups can react with β-keto esters under acidic conditions to form pyrazolo[1,5-a]pyrimidines .

-

Example : Condensation of hydrazinylpyrimidine with a β-keto ester (e.g., ethyl acetoacetate) could yield a fused pyrazolopyrimidine structure.

2.2. Arylation and Cross-Coupling

The thiophene substituent may undergo palladium-catalyzed C-H activation for further functionalization:

-

Palladium-Catalyzed Arylation : Thiophene rings can be arylated at position 3 or 4 using aryl halides under Pd(II) catalysis . For example, a palladium-mediated reaction with an aryl iodide could introduce additional substituents on the thiophene moiety.

-

Electrophilic Substitution : The trifluoromethyl group’s electron-withdrawing nature may direct electrophiles to the para position of the pyrimidine ring .

2.3. Nucleophilic Substitution

The hydrazinyl group’s nucleophilicity enables substitution reactions:

-

Reaction with Alkylating Agents : Hydrazinyl groups can react with alkyl halides or iodomethyl derivatives under basic conditions to form alkylhydrazine derivatives .

-

Example : Treatment with 4-(iodomethyl)pyrimidines could yield O-alkylated derivatives via chemoselective alkylation .

Reactivity and Stability

-

Thermal Stability : Pyrimidine cores are generally stable under standard conditions, but the hydrazinyl group may undergo decomposition at high temperatures .

-

Hydrolysis : The trifluoromethyl group enhances stability against hydrolysis compared to chloro or bromo analogs .

-

Oxidation : The hydrazinyl group is susceptible to oxidation, potentially forming azo or diazo derivatives under oxidative conditions .

Biological and Chemical Insights

While no specific biological data exists for this compound, analogous pyrimidine derivatives exhibit:

-

Antimicrobial Activity : Pyrimidines with electron-withdrawing groups (e.g., trifluoromethyl) often show potent antibacterial effects .

-

Anticancer Potential : Thiophene-containing heterocycles are known for antiproliferative activity, with IC₅₀ values in the micromolar range against cancer cell lines .

Data Tables

Aplicaciones Científicas De Investigación

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrimidine, including 2-hydrazinyl derivatives, exhibit significant antifungal properties. For instance, compounds related to this structure have shown effective inhibition against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. In a comparative study, certain derivatives exhibited inhibition rates exceeding those of established antifungal agents like tebuconazole .

Table 1: Antifungal Activity of Pyrimidine Derivatives

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| Compound A | B. cinerea | 96.76 |

| Compound B | S. sclerotiorum | 82.73 |

| Control | Tebuconazole | 96.45 |

Insecticidal Activity

The insecticidal properties of pyrimidine derivatives have also been investigated. Compounds derived from this structure were tested against pests such as Spodoptera frugiperda and Mythimna separata. The results indicated moderate insecticidal activity, with some compounds achieving mortality rates comparable to commercial insecticides .

Table 2: Insecticidal Activity of Pyrimidine Derivatives

| Compound | Target Insect | Mortality Rate (%) |

|---|---|---|

| Compound A | S. frugiperda | 90.0 |

| Compound B | M. separata | 86.7 |

| Control | Chlorantraniliprole | >90 |

Anticancer Activity

The anticancer potential of 2-hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine has been assessed against various cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung). The compound exhibited promising cytotoxic effects, although generally lower than that of standard chemotherapeutics like doxorubicin .

Table 3: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound A | PC3 | 64.20 |

| Compound B | K562 | 37.80 |

| Control | Doxorubicin | >80 |

Mecanismo De Acción

The mechanism of action of 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydrazinyl-4-(phenyl)-6-(trifluoromethyl)pyrimidine

- 2-Hydrazinyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

The presence of the methylthiophenyl group in 2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine may confer unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to similar compounds.

Actividad Biológica

2-Hydrazinyl-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine (CAS No. 861432-48-6) is a heterocyclic compound featuring a pyrimidine ring with hydrazinyl, methylthiophenyl, and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and insecticidal properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

| Property | Details |

|---|---|

| IUPAC Name | [4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

| Molecular Formula | C₁₀H₉F₃N₄S |

| Molecular Weight | 292.27 g/mol |

| InChI Key | InChI=1S/C10H9F3N4S/c1-5-2-3... |

The biological activity of this compound is hypothesized to stem from its interactions with various biological targets. The hydrazinyl group can participate in redox reactions, while the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity. The compound may act as an enzyme inhibitor or modulator by binding to active or allosteric sites on target proteins.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrimidine derivatives showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and A549. The specific anticancer activity of this compound remains under investigation, but its structural similarities suggest potential efficacy against tumors .

Antifungal Activity

Research has shown that compounds containing trifluoromethyl groups can possess antifungal properties. In vitro tests indicated that similar pyrimidine derivatives exhibited varying degrees of antifungal activity against pathogens like Candida albicans and Aspergillus niger. The specific antifungal efficacy of this compound has not been extensively documented but warrants further exploration due to its structural characteristics .

Insecticidal Activity

The insecticidal properties of trifluoromethyl pyrimidines have been evaluated against agricultural pests. Preliminary findings suggest that compounds similar to this compound exhibit significant mortality rates in insects such as Spodoptera frugiperda. These findings highlight the potential application of this compound in pest control strategies .

Case Studies and Research Findings

A comprehensive study on pyrimidine derivatives revealed that modifications in substituents significantly affect biological activity. In one case, a derivative with a methoxy group showed enhanced anticancer activity compared to others lacking this modification. This suggests that the unique electronic properties imparted by different substituents can modulate biological effects .

Propiedades

IUPAC Name |

[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4S/c1-5-2-3-7(18-5)6-4-8(10(11,12)13)16-9(15-6)17-14/h2-4H,14H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOKWILBIFFGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NC(=N2)NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.